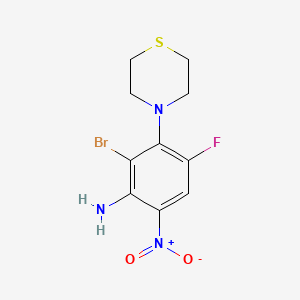
2-Bromo-4-fluoro-6-nitro-3-thiomorpholin-4-ylaniline
Overview
Description
2-Bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of bromine, fluorine, nitro, and thiomorpholine groups attached to an aniline ring. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-6-nitro-3-thiomorpholin-4-ylaniline typically involves multiple steps. One common route starts with the nitration of 2-bromo-4-fluoroaniline to introduce the nitro group. This is followed by the substitution of the amino group with a thiomorpholine group under specific reaction conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The thiomorpholine group can be replaced with other amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-bromo-4-fluoro-6-amino-3-(4-thiomorpholinyl)aniline.
Scientific Research Applications
2-Bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-6-nitro-3-thiomorpholin-4-ylaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiomorpholine group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroaniline: Lacks the nitro and thiomorpholine groups, making it less reactive in certain chemical reactions.
4-Bromo-2-fluoro-6-nitroaniline: Similar structure but lacks the thiomorpholine group, affecting its biological activity.
2-Bromo-4-fluoro-6-nitrophenol: Contains a phenol group instead of an aniline group, leading to different chemical properties.
Uniqueness
2-Bromo-4-fluoro-6-nitro-3-(4-thiomorpholinyl)aniline is unique due to the presence of the thiomorpholine group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and industrial chemicals.
Properties
IUPAC Name |
2-bromo-4-fluoro-6-nitro-3-thiomorpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN3O2S/c11-8-9(13)7(15(16)17)5-6(12)10(8)14-1-3-18-4-2-14/h5H,1-4,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAWGGRZZMHBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C(=C2Br)N)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4141247.png)
![7-bromo-2-(2-chlorobenzyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141252.png)
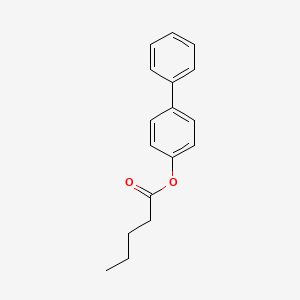
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-1-isobutyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B4141265.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B4141280.png)
![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4141283.png)
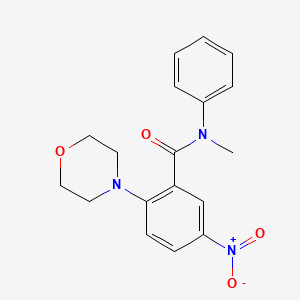
![N-cyclohexyl-2-[4-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-2-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B4141293.png)
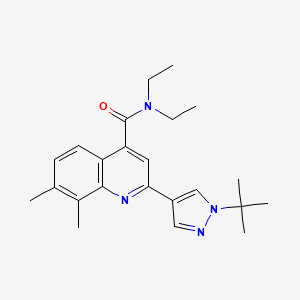
![2-(1-adamantyl)-N-{[(3-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B4141304.png)
![3-imino-5,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-4-amine](/img/structure/B4141307.png)
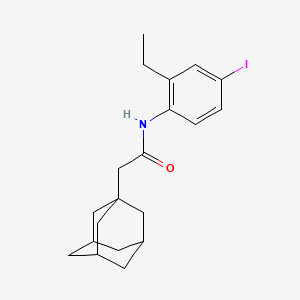
![2-[(5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B4141322.png)
![3-(4-fluorophenyl)-2-{[(tetrahydro-2-furanylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B4141330.png)
